molecular formula C9H8N2O3 B3257591 Methyl 6-aminobenzo[d]oxazole-2-carboxylate CAS No. 292069-99-9

Methyl 6-aminobenzo[d]oxazole-2-carboxylate

Cat. No.: B3257591
CAS No.: 292069-99-9
M. Wt: 192.17 g/mol
InChI Key: GFDTTWCNENSYDR-UHFFFAOYSA-N
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Description

Methyl 6-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at position 6 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 6-amino-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDTTWCNENSYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-aminobenzo[d]oxazole-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O3C_9H_8N_2O_3 and a molecular weight of approximately 192.17 g/mol. Its structure features a benzo[d]oxazole ring with an amino group and a carboxylate ester, which are crucial for its interaction with biological targets.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods typically involve the reaction of 2-aminobenzo[d]oxazole derivatives with various reagents under controlled conditions. For example, one method employs a nucleophilic substitution reaction where the amino group acts as a nucleophile, facilitating the formation of the carboxylate ester.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit pro-inflammatory cytokines in cell cultures, which may contribute to its therapeutic potential in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated the antimicrobial activity of this compound against a range of bacterial strains. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL, depending on the strain tested .
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a significant reduction in paw edema when treated with this compound compared to the control group, indicating its potential for managing inflammatory responses .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnti-inflammatory Activity
This compoundC₉H₈N₂O₃Significant (MIC: 32–128 µg/mL)Moderate
Methyl 5-aminobenzo[d]oxazole-2-carboxylateC₉H₈N₂O₃ModerateLow
Ethyl 5-aminobenzo[d]oxazole-2-carboxylateC₁₀H₉N₂O₃LowModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position Variations

Methyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS 1035093-77-6)
  • Structural Difference: Amino group at position 5 instead of 6.
  • Synthesis : Listed in commercial catalogs with 95% purity, indicating accessibility for research .
Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-67-9)
  • Structural Difference: Bromine substituent at position 6 instead of amino.
  • Properties: Higher molecular weight (256.055 g/mol vs. ~191 g/mol for amino analog) due to bromine. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is enhanced .
  • Applications : Used as a synthetic intermediate; available in multi-kilogram batches .

Core Heterocycle Modifications

Methyl 6-methylbenzo[d]thiazole-2-carboxylate
  • Structural Difference : Thiazole (sulfur-containing) core replaces oxazole.
  • Applications : Highlighted for research scalability, with availability from milligrams to production-scale quantities .
6-Aminobenzo[d]thiazole-2,7-dicarbonitrile
  • Structural Difference : Dicarbonitrile groups and thiazole core.
  • Synthesis : Synthesized via microwave-assisted methods and Appel salt chemistry, demonstrating efficient routes for complex heterocycles .

Substituent Functional Group Variations

Methyl 5-methylbenzo[d]oxazole-2-carboxylate (CAS 27383-91-1)
  • Structural Difference : Methyl group at position 4.
Methyl 5-methoxybenzo[d]oxazole-2-carboxylate (CAS 49559-57-1)
  • Structural Difference : Methoxy group at position 5.
  • Electronic Effects: Methoxy’s electron-donating nature contrasts with amino’s electron-donating/withdrawing duality, influencing solubility and reactivity .

Ester Group Modifications

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS 136663-21-3)
  • Structural Difference : Ethyl ester instead of methyl.
  • Implications : Slower hydrolysis rate compared to methyl esters, which may enhance bioavailability in vivo .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Methyl 6-aminobenzo[d]oxazole-2-carboxylate 1035093-77-6 C₉H₈N₂O₃ ~192.17 NH₂ at C6, COOCH₃ at C2 Potential kinase inhibitor scaffold
Methyl 6-bromobenzo[d]oxazole-2-carboxylate 954239-67-9 C₉H₆BrNO₃ 256.055 Br at C6, COOCH₃ at C2 Cross-coupling intermediate
Methyl 5-methylbenzo[d]oxazole-2-carboxylate 27383-91-1 C₁₀H₉NO₃ 191.18 CH₃ at C5, COOCH₃ at C2 High lipophilicity
Methyl 6-methylbenzo[d]thiazole-2-carboxylate - C₁₀H₉NO₂S 207.25 S in core, CH₃ at C6 Scalable research applications
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate 136663-21-3 C₁₁H₁₁NO₃ 205.21 CH₃ at C2, COOCH₂CH₃ at C6 Enhanced ester stability

Key Research Findings and Implications

  • Synthetic Accessibility : Bromo and methoxy derivatives are commercially available, facilitating rapid analog synthesis . Microwave-assisted methods (e.g., ) offer efficient routes for complex heterocycles.
  • Biological Relevance: Thiazole derivatives show kinase inhibition (e.g., DYRK1A), suggesting that this compound could be optimized for neurodegenerative disease targets .
  • Structure-Activity Relationships (SAR): Position 6 substitutions (amino, bromo) critically influence electronic and steric profiles, impacting interactions with biological targets like MAO-B or kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-aminobenzo[d]oxazole-2-carboxylate
Reactant of Route 2
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Methyl 6-aminobenzo[d]oxazole-2-carboxylate

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